4,4'-Diiodo-2,2'-bipyridine
Description
4,4'-Diiodo-2,2'-bipyridine is a halogenated bipyridine derivative characterized by iodine substituents at the 4 and 4' positions of the pyridine rings. Its molecular structure combines the rigid aromatic framework of bipyridine with the electron-withdrawing and polarizable nature of iodine atoms. This compound is primarily synthesized via halogen exchange reactions, such as the Finkelstein reaction, starting from brominated precursors . Its applications span medicinal chemistry (e.g., transthyretin fibrillogenesis inhibition) and materials science, where its halogen bonding capabilities and coordination properties with transition metals are exploited .
Properties
IUPAC Name |
4-iodo-2-(4-iodopyridin-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2N2/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWDYUQYODBAIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1I)C2=NC=CC(=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693019 | |
| Record name | 4,4'-Diiodo-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
831225-81-1 | |
| Record name | 4,4'-Diiodo-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diiodo-2,2’-bipyridine typically involves the iodination of 2,2’-bipyridine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform under reflux conditions. The general reaction scheme is as follows:
2,2’-Bipyridine+2I2+Oxidizing Agent→4,4’-Diiodo-2,2’-bipyridine
Industrial Production Methods
In an industrial setting, the production of 4,4’-Diiodo-2,2’-bipyridine may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4,4’-Diiodo-2,2’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex bipyridine derivatives.
Redox Reactions: The bipyridine core can undergo redox reactions, making it useful in electrochemical applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Coupling Reactions: Palladium or nickel catalysts are often used in the presence of bases like potassium carbonate or sodium hydroxide. The reactions are usually performed in organic solvents such as toluene or tetrahydrofuran.
Redox Reactions: Electrochemical cells or chemical oxidizing/reducing agents like potassium permanganate or sodium borohydride are used.
Major Products Formed
Substitution Reactions: The major products are substituted bipyridine derivatives with various functional groups replacing the iodine atoms.
Coupling Reactions: The products are extended bipyridine systems or bipyridine-based polymers.
Redox Reactions: The products are oxidized or reduced forms of the bipyridine core, which can be used in various electrochemical applications.
Scientific Research Applications
4,4’-Diiodo-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique electronic and catalytic properties.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of metal-based drugs.
Industry: It is employed in the synthesis of advanced materials, such as conductive polymers and molecular electronics.
Mechanism of Action
The mechanism of action of 4,4’-Diiodo-2,2’-bipyridine largely depends on its role as a ligand in metal complexes. The bipyridine core coordinates with metal ions through its nitrogen atoms, forming stable chelate complexes. These complexes can exhibit various catalytic, electronic, and photophysical properties, depending on the nature of the metal ion and the surrounding ligands. The iodine substituents can influence the electronic properties of the bipyridine core, affecting the overall reactivity and stability of the complexes.
Comparison with Similar Compounds
Halogenated Derivatives
3,3',5,5'-Tetrachloro-2-iodo-4,4'-bipyridine (Compound 6)
- Synthesis : Derived from brominated intermediates via LDA-mediated dimerization and subsequent iodination .
- Properties : The combination of chlorine and iodine substituents enhances electrophilicity, making it a potent inhibitor of protein aggregation .
- Comparison : Unlike 4,4'-diiodo-2,2'-bipyridine, the mixed halogenation in Compound 6 introduces steric and electronic asymmetry, which may alter binding specificity in biological systems .
3,3',5,5'-Tetrachloro-2,2'-diiodo-4,4'-bipyridine (Compound 3)
- Synthesis : Prepared via a two-step process involving dibromination followed by iodine substitution .
- Applications: Used in medicinal chemistry for fibrillogenesis inhibition.
Alkyl-Substituted Derivatives
4,4'-Dimethyl-2,2'-bipyridine (dMebpy)
- Synthesis : Commercially available or synthesized via methylation of 4,4'-dihydroxybipyridine .
- Properties : Methyl groups enhance solubility in organic solvents and provide mild electron-donating effects. Widely used in enzyme studies and ruthenium complexes for photoelectrochemical applications .
- Comparison : The smaller methyl substituents reduce steric hindrance compared to iodine, favoring coordination with metals like Ru(II) in dye-sensitized solar cells .
4,4'-Di-tert-butyl-2,2'-bipyridine (dtBubpy)
- Properties : The bulky tert-butyl groups impart significant steric hindrance, limiting π-π stacking but improving stability in catalytic systems .
- Applications : Used in palladium-catalyzed copolymerization reactions due to enhanced ligand stability .
Electron-Withdrawing Substituents
4,4'-Dicyano-2,2'-bipyridine
2,2'-Bipyridine-4,4'-dicarboxylic Acid
- Properties : Carboxylic acid groups increase water solubility and enable anchoring to metal oxides in dye-sensitized solar cells .
- Applications : Key in ruthenium-based dyes (e.g., N3 dye) for efficient light absorption .
Phosphonated Derivatives
4,4'-Bis(diethylphosphonatomethyl)-2,2'-bipyridine
- Synthesis : Prepared via phosphorylation of 4,4'-dimethylbipyridine .
- Applications : Phosphonate groups enhance binding to TiO₂ surfaces in solar cells and stabilize ruthenium complexes for electrocatalysis .
- Comparison : Phosphonates offer stronger metal-oxide adhesion compared to iodine, but lack halogen bonding utility .
Sulfonated and Amine Derivatives
2,2'-Bipyridine-4,4'-disulphonic Acid
- Properties : Sulfonic acid groups improve solubility in polar solvents and facilitate excited-state electron transfer in Ru(II) complexes .
- Comparison : Unlike iodine, sulfonic acids participate in proton-coupled electron transfer, expanding utility in photoredox catalysis .
4,4'-Diamino-2,2'-bipyridine (dNH2bpy)
Biological Activity
4,4'-Diiodo-2,2'-bipyridine is a halogenated derivative of bipyridine, a compound known for its versatile applications in coordination chemistry and material science. This article explores the biological activity of this compound, focusing on its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following structural formula:
This compound features two iodine atoms at the 4 and 4' positions of the bipyridine ring system, which significantly influences its electronic properties and reactivity.
2. Antioxidant Activity
Antioxidant properties are critical for mitigating oxidative stress in biological systems. The presence of halogen atoms in bipyridine derivatives can enhance their radical scavenging abilities. In vitro assays have shown that certain ruthenium complexes with bipyridine ligands demonstrate significant free radical scavenging activities against various radicals such as DPPH and hydroxyl radicals . The halogenated nature of this compound may confer comparable antioxidant capabilities.
3. Cytotoxicity Against Cancer Cells
The cytotoxic potential of bipyridine derivatives has been investigated extensively. For instance, ruthenium complexes with modified bipyridines showed selective cytotoxicity towards cancer cells while sparing normal cells . While specific data on this compound is scarce, the structural characteristics suggest that it may exhibit similar selective cytotoxic effects.
Case Study 1: Ruthenium Complexes
In a study involving ruthenium(II) complexes with various bipyridine ligands, it was found that modifications to the ligand structure significantly influenced both DNA binding and cytotoxicity profiles. Complexes containing carboxylic acid groups demonstrated superior binding to CT-DNA and enhanced cytotoxicity against human cancer cell lines such as HeLa and MCF7 .
Case Study 2: Antioxidant Efficacy
Another study focused on the antioxidant properties of bipyridine derivatives revealed that certain compounds could effectively scavenge free radicals and inhibit lipid peroxidation in biological membranes. The presence of electron-withdrawing groups like iodine was noted to enhance these properties .
Research Findings Summary
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| DNA Binding | Potential for groove binding similar to other bipyridine derivatives; specific studies needed. |
| Antioxidant Activity | Likely to exhibit significant free radical scavenging ability due to halogenation. |
| Cytotoxicity | Possible selective cytotoxic effects against cancer cells based on structural analogs' behavior. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
